molecular formula C4H6O2 B578757 Oxetane-3-carbaldehyde CAS No. 1305207-52-6

Oxetane-3-carbaldehyde

Cat. No. B578757
CAS RN: 1305207-52-6
M. Wt: 86.09
InChI Key: FYCBRGMZDWYEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetane-3-carbaldehyde is used in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives for the treatment of blood disorders . Its molecular formula is C4H6O2 .


Synthesis Analysis

A 4-pot telescoped procedure has been developed to prepare this compound using readily available starting materials . Classical homologation methods applied to oxetane-3-one proved challenging due to the sensitivity of the oxetane ring toward strongly oxidative, basic, and acidic conditions . A telescoped three-step sequence to functionalized spirocyclic oxetanes has been reported, involving Paternò–Büchi reactions between maleic acid derivatives and cyclic ketones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered oxetane ring. The molecular formula is C4H6O2, with an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, under photoirradiation, a photocatalyst–quinuclidine system generates a radical in the α-position to the alcohol group, which is nucleophilic enough to add onto the vinyl sulfonium ion .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 134.2±15.0 °C at 760 mmHg, and a vapor pressure of 8.2±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 42.3±13.9 °C .

Scientific Research Applications

  • Oxetane-3-carbaldehyde derivatives, such as 2-chloroquinoline-3-carbaldehyde and related analogs, are used in the synthesis of quinoline ring systems and other heterocyclic systems. They have applications in biological evaluation and synthetic chemistry (Hamama et al., 2018).

  • This compound and its related compounds are involved in photochemical reactions, such as the Paterno–Büchi reaction, leading to oxetan formation. This reaction has implications in understanding the photochemistry of aldehydes and ketones (Funke & Cerfontain, 1976).

  • In pharmaceuticals, this compound derivatives are useful in drug discovery. For example, oxetan-3-ones synthesized from propargylic alcohols are valuable for their potential in drug development (Ye, He, & Zhang, 2010).

  • This compound derivatives play a role in the development of new single molecule magnets. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a derivative, is used in the synthesis of paramagnetic transition metal ions (Giannopoulos et al., 2014).

  • The thermal decomposition of oxetan-3-one, a related compound, has been studied theoretically to understand its reaction pathways, which is crucial in the field of computational chemistry and theoretical studies (Pustuła, Plonka, & Makowski, 2020).

  • Oxetanes, including this compound, are versatile building blocks in drug-related synthesis, with applications in creating functionalized carbamates and other pharmaceutical compounds (Guo, Laserna, Rintjema, & Kleij, 2016).

  • The oxetane ring, as found in this compound, is significant in drug discovery as a bioisostere for geminal dimethyl and carbonyl groups, influencing properties like solubility and metabolic stability (Wuitschik et al., 2010).

Mechanism of Action

Target of Action

Oxetanes in general have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .

Mode of Action

Oxetane-3-carbaldehyde, like other oxetanes, can act as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . This replacement can lead to improved interactions with target molecules, potentially enhancing their efficacy. The endocyclic oxygen atom in the oxetane ring structure has increased Lewis basicity and accessibility of the lone pairs, providing hydrogen bond acceptor capability comparable to that of ketones .

Biochemical Pathways

Oxetanes have been shown to be involved in various chemical reactions, such as the intramolecular williamson ether synthesis and light-mediated paternò–büchi [2+2] cycloaddition reaction . These reactions can lead to changes in the physicochemical properties of ‘drug-like’ molecules .

Pharmacokinetics

The incorporation of oxetane motifs in drug-like molecules has been demonstrated to often improve metabolic stability, solubility, and lipophilicity .

Result of Action

The use of oxetanes in medicinal chemistry has been associated with enhanced properties of target compounds, including improved metabolic stability, solubility, and lipophilicity .

Action Environment

The action of this compound, like other oxetanes, can be influenced by environmental factors. For instance, the stability of oxetanes is often dictated by their substitution pattern . Additionally, the formation of the oxetane ring from an epoxide requires a certain activation energy, indicating that temperature can influence the reaction .

Safety and Hazards

Oxetane-3-carbaldehyde is classified as having acute toxicity (oral, Category 4), with hazard statements H302 and H317 . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Future directions include further exploration of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oxetane-3-carbaldehyde are not fully explored. The oxetane ring can be formed through diol cyclization . This compound could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Oxetanes are known to have an influence on physicochemical properties and are used as a stable motif in medicinal chemistry . Therefore, it is plausible that this compound could have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Oxetanes are known for their propensity to undergo ring-opening reactions , which could potentially lead to changes in the effects of this compound over time.

properties

IUPAC Name

oxetane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCBRGMZDWYEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693535
Record name Oxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305207-52-6
Record name Oxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.